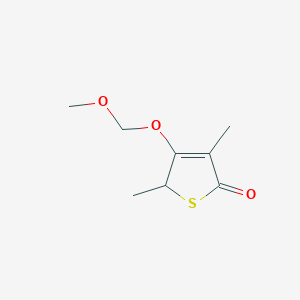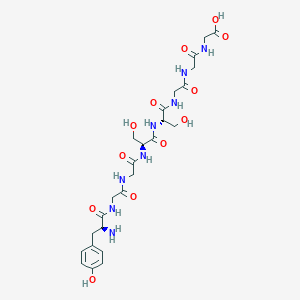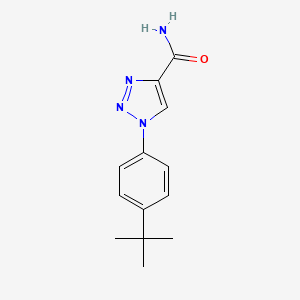
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor is synthesized from 4-tert-butylphenylamine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Formation of the Carboxamide: The triazole intermediate is then reacted with a carboxylic acid derivative to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for large-scale production.
化学反応の分析
Types of Reactions
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Butyl-4-(4-tert-butylphenyl)-1H-1,2,3-triazole: This compound has a similar triazole ring but with a butyl group instead of a carboxamide group.
4-tert-Butylphenylacetylene: This compound shares the 4-tert-butylphenyl group but lacks the triazole ring.
Uniqueness
1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of the triazole ring and the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
917604-73-0 |
|---|---|
分子式 |
C13H16N4O |
分子量 |
244.29 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)9-4-6-10(7-5-9)17-8-11(12(14)18)15-16-17/h4-8H,1-3H3,(H2,14,18) |
InChIキー |
SWTRBHWLRFCKGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



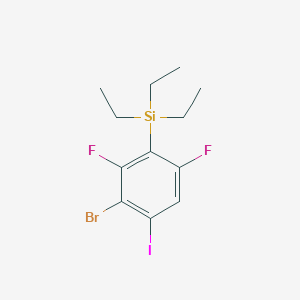
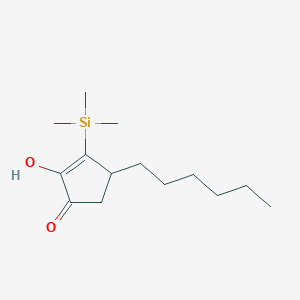
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)
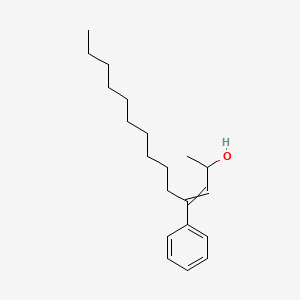




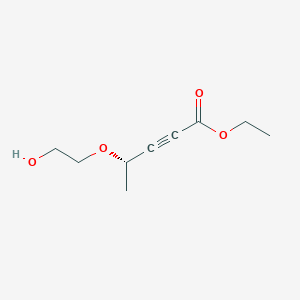
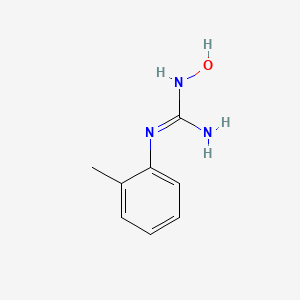
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
